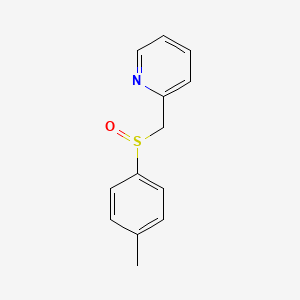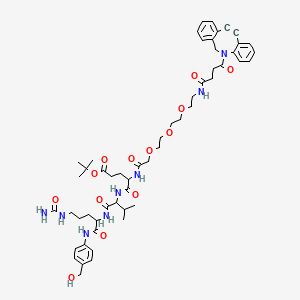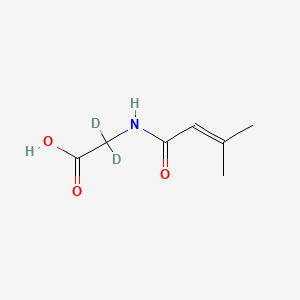
N-(3-Methylcrotonyl)glycine-2,2-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylcrotonyl)glycine-2,2-d2: is a deuterated derivative of N-(3-Methylcrotonyl)glycine, which is an amino acid derivative. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylcrotonyl)glycine-2,2-d2 typically involves the incorporation of deuterium into the glycine moiety. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methylcrotonyl)glycine-2,2-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Chemistry: N-(3-Methylcrotonyl)glycine-2,2-d2 is used in isotopic labeling studies to investigate reaction mechanisms and pathways. Its deuterated form allows for precise tracking of molecular changes during chemical reactions .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. The incorporation of deuterium provides a unique marker that can be detected using various analytical techniques .
Medicine: In medical research, this compound is used to study drug metabolism and pharmacokinetics. Its isotopic labeling helps in understanding the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in various industrial research and development projects .
Mechanism of Action
The mechanism of action of N-(3-Methylcrotonyl)glycine-2,2-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique marker that can be tracked during biochemical reactions. This allows researchers to study the detailed mechanisms of enzyme activities, metabolic pathways, and other biochemical processes .
Comparison with Similar Compounds
N-(3-Methylcrotonyl)glycine: The non-deuterated form of the compound.
N-(3-Methylcrotonyl)alanine: A similar compound with alanine instead of glycine.
N-(3-Methylcrotonyl)valine: A similar compound with valine instead of glycine.
Uniqueness: N-(3-Methylcrotonyl)glycine-2,2-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis of molecular changes, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3-methylbut-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 |
InChI Key |
PFWQSHXPNKRLIV-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C=C(C)C |
Canonical SMILES |
CC(=CC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B12304546.png)
![2-amino-1-(3-((dimethylamino)methyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-phenylpropan-1-one dihydrochloride](/img/structure/B12304552.png)
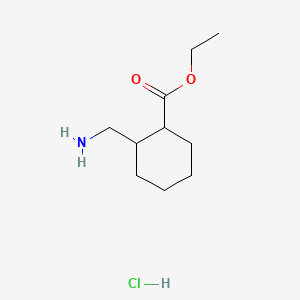
![cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)
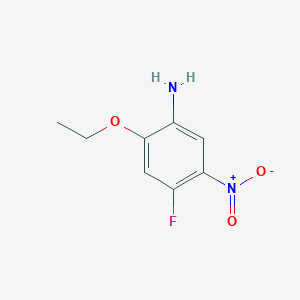
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12304585.png)
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde](/img/structure/B12304591.png)
![rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12304600.png)
![Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12304607.png)
![rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis](/img/structure/B12304614.png)
![17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12304619.png)
![rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol](/img/structure/B12304622.png)
